molecular formula C17H24O B1672038 Panaxynol CAS No. 81203-57-8

Panaxynol

Cat. No. B1672038
CAS RN: 81203-57-8
M. Wt: 244.37 g/mol
InChI Key: UGJAEDFOKNAMQD-DVQDXYAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panaxynol, also known as Falcarinol or Carotatoxin, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), red ginseng (Panax ginseng), and ivy . It occurs in carrots at a concentration of approximately 2 mg/kg . It is a polyacetylene with two carbon-carbon triple bonds and two double bonds .


Synthesis Analysis

The biosynthesis of Panaxynol involves a series of reactions starting with oleic acid, which possesses a cis double bond at the carbon 9 position from desaturation and a bound of phospholipids . A bifunctional desaturase/acetylnase system occurred with oxygen to introduce the second cis double bond at the carbon 12 position to form linoleic acid. This step was then repeated to turn the cis double bond at the carbon 12 position into a triple bond (also called acetylenic bond) to form crepenynic acid .


Molecular Structure Analysis

The molecular formula of Panaxynol is C17H24O with an average mass of 244.372 Da and a monoisotopic mass of 244.182709 Da . It has a hydrophobic structure with several sites of potential modification that could convert it to a DNA alkylating agent .


Chemical Reactions Analysis

Panaxydol could be formed by oxygenation of the C9-C10 double bond in Panaxynol .


Physical And Chemical Properties Analysis

The compound requires freezing conditions to maintain well because it is sensitive to light and heat . The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms, HBD or sum of OH + NH atoms, Ro5 .

Scientific Research Applications

Analytical Method Development for Traditional Chinese Medicine (TCM) Panaxynol, a bioactive component found in traditional Chinese medicines like Saposhnikovia divaricata and Panax ginseng, plays a significant role in the quality assessment of TCMs. A novel combination of pressurized hot water extraction (PHWE) and headspace liquid-phase microextraction (HS-LPME) followed by gas chromatography-mass spectrometry (GC-MS) has been developed for the rapid and efficient determination of panaxynol in TCMs. This method offers a solvent-free, low-cost alternative for panaxynol quantification, facilitating TCM quality control and standardization (Deng, Yang, & Zhang, 2005).

Neurotrophic Effects and Mechanisms Panaxynol has been shown to promote neurite outgrowth in PC12D cells, a process crucial for nerve growth and regeneration. This activity is mediated through the elevation of intracellular cAMP and involves cAMP- and MAP kinase-dependent mechanisms. Such findings highlight panaxynol's potential as a therapeutic agent for neurodegenerative diseases or nerve injury recovery, providing a basis for further research into its neurotrophic effects (Wang, Nie, Chen, & Lu, 2006).

Antiproliferative and Proapoptotic Effects on Leukemia Cells Investigations into panaxynol's effects on human promyelocytic leukemia HL60 cells have revealed its ability to inhibit cell proliferation and induce apoptosis through a time- and dose-dependent manner. This is mediated by the activation of PKCδ, caspase-3, and cleavage of poly (ADP-ribose) polymerase, suggesting panaxynol's potential as an anti-cancer agent. Such studies underscore panaxynol's therapeutic promise in cancer treatment, meriting further exploration into its mechanisms of action and potential clinical applications (Yan, Yang, Jiang, Yang, Yang, Zhao, & Lu, 2011).

Inhibitory Activities on Acetylcholinesterase Panaxynol, along with other polyacetylene compounds isolated from Panax ginseng roots, has shown acetylcholinesterase inhibitory activities, which could be beneficial for dementia prevention and therapy. The study of these compounds' structures and competitive inhibition modes offers new insights into the potential use of Panax ginseng and its constituents in treating cognitive disorders (Murata, Iida, Ueno, Samukawa, Ishizaka, Kotake, & Matsuda, 2016).

Safety And Hazards

Panaxynol is not known to have any OSHA hazards . It may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . Normal consumption of carrots, which contain Panaxynol, has no toxic effect in humans .

Future Directions

Future directions involve investigating whether Panaxynol can prevent colon cancer as the next natural step, since macrophage depletion not only decreases inflammation but also suppresses tumorigenesis in AOM-DSS-induced model of colitis induced colon cancer in mice .

properties

IUPAC Name

(3S,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJAEDFOKNAMQD-MQNTZWLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC#CC#CC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CC#CC#C[C@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Record name falcarinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Falcarinol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317380
Record name (S)-Falcarinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells.
Record name FALCARINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Panaxynol

CAS RN

81203-57-8, 21852-80-2
Record name (S)-Falcarinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Heptadecadiene-4,6-diyn-3-ol, (3S,9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Falcarinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALCARINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Panaxynol
Reactant of Route 2
Reactant of Route 2
Panaxynol
Reactant of Route 3
Panaxynol
Reactant of Route 4
Reactant of Route 4
Panaxynol
Reactant of Route 5
Panaxynol
Reactant of Route 6
Reactant of Route 6
Panaxynol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.